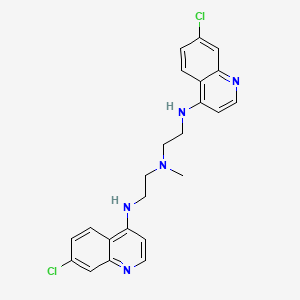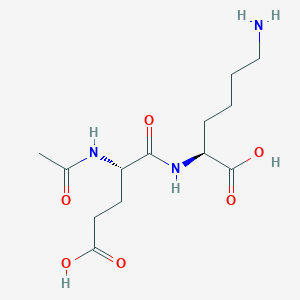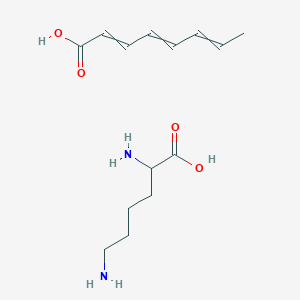
マレイミド-PEG4-バレル-シトルリン-PAB-OH
概要
説明
Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug-Conjugates (ADCs) . It is designed to be cleaved by cathepsin B , an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell .
Synthesis Analysis
Mal-PEG4-Val-Cit-PAB-OH is used in the synthesis of ADCs . The Val-Cit group is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .Molecular Structure Analysis
The IUPAC name of Mal-PEG4-Val-Cit-PAB-OH is 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-3,6,9,12-tetraoxapentadecan-15-amide . Its molecular weight is 706.79 and its molecular formula is C33H50N6O11 .Chemical Reactions Analysis
The maleimide group in Mal-PEG4-Val-Cit-PAB-OH is reactive toward thiol groups between pH 6.5 to 7.5 . This reactivity is utilized in the synthesis of ADCs .Physical And Chemical Properties Analysis
Mal-PEG4-Val-Cit-PAB-OH has a molecular weight of 706.79 and a molecular formula of C33H50N6O11 . It is stored at refrigerated temperatures .科学的研究の応用
抗体薬物複合体(ADC)の合成
“マレイミド-PEG4-バレル-シトルリン-PAB-OH”は、抗体薬物複合体(ADC)の合成における切断可能なリンカーとして使用されます {svg_1}。ADCは、癌の治療のための標的療法として設計されたバイオ医薬品の一種です。 ADCでは、“this compound”リンカーが抗体と細胞毒性薬を結合し、薬物が癌細胞を特異的に標的として殺すことを可能にします {svg_2}.
切断可能なペプチドリンカー
この化合物は、切断可能なペプチドリンカーとして機能します {svg_3}。 この化合物のバレル-シトルリンは、リソソームシステインプロテアーゼであるカテプシンBによって切断されるように設計されています {svg_4}。 この特性は、薬物-リンカー複合体が細胞内に取り込まれてから切断されて薬物が放出される薬物送達に使用されます {svg_5}.
マレイミド-チオール反応
“this compound”中のマレイミド基は、チオール基に対して反応性があり、共有結合を形成することができます {svg_6}。 この特性は、薬物、プローブ、およびその他の官能基をタンパク質やその他の生体分子に結合させるために使用される生体共役技術で利用されます {svg_7}.
溶解性向上
この化合物のPEG4アームは、その水溶性を高めます {svg_8}。 これは、多くの治療薬の有効性を制限する多くの場合、溶解性が低い薬物送達アプリケーションにおいて特に有用です {svg_9}.
標的化薬物送達
この化合物は、リソソームのみに存在する酵素であるカテプシンBによって切断されるため、ADCペイロードは細胞内でのみ放出されます {svg_10}。 この特性は、薬物が正しい場所に送達されるようにして、副作用を軽減し、薬物の有効性を向上させる標的化薬物送達に使用されます {svg_11}.
バイオテクノロジーおよび製薬分野における研究開発
“this compound”は、バイオテクノロジー、製薬、診断企業の研究開発で使用されています {svg_12}。 研究開発目的でADCの合成に使用されます {svg_13}.
作用機序
Target of Action
Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the antibody to which it is attached. The antibody is designed to recognize and bind to specific antigens on the surface of cancer cells .
Mode of Action
The compound contains a Val-Cit group that is specifically cleaved by the enzyme cathepsin B . This enzyme is only present in the lysosome, a subcellular organelle. Therefore, once the ADC is internalized into the cell and reaches the lysosome, the ADC payload (drug) is released . The maleimide group in the compound is reactive toward thiol groups, facilitating the attachment of the drug to the antibody .
Biochemical Pathways
The cleavage of the Val-Cit group by cathepsin B triggers the release of the drug within the cell . The released drug can then interact with its intracellular targets, disrupting their function and
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Mal-PEG4-Val-Cit-PAB-OH plays a crucial role in biochemical reactions, particularly in the formation of ADCs . The maleimide group in Mal-PEG4-Val-Cit-PAB-OH is reactive towards thiol groups, allowing it to form stable thioether bonds with cysteine residues on antibodies . The Val-Cit-PAB-OH peptide is designed to be cleaved by the enzyme Cathepsin B .
Cellular Effects
The effects of Mal-PEG4-Val-Cit-PAB-OH on cells are primarily related to its role in ADCs. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells . The cleavable nature of Mal-PEG4-Val-Cit-PAB-OH allows the cytotoxic drug to be released within the target cell after internalization .
Molecular Mechanism
Mal-PEG4-Val-Cit-PAB-OH exerts its effects at the molecular level through its interactions with antibodies and enzymes. The maleimide group forms a covalent bond with the thiol group of a cysteine residue on the antibody . Once the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide is cleaved by Cathepsin B, releasing the cytotoxic drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-PEG4-Val-Cit-PAB-OH can change over time. The stability of the ADCs synthesized using Mal-PEG4-Val-Cit-PAB-OH is crucial for their effectiveness . The cleavable nature of Mal-PEG4-Val-Cit-PAB-OH ensures that the cytotoxic drug is only released after the ADC has been internalized by the target cell .
Dosage Effects in Animal Models
The effects of Mal-PEG4-Val-Cit-PAB-OH in animal models would depend on the specific ADC being tested. The dosage would need to be optimized to achieve maximum therapeutic effect while minimizing toxicity .
Metabolic Pathways
Mal-PEG4-Val-Cit-PAB-OH is involved in the metabolic pathway of ADCs. After the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide is cleaved by Cathepsin B, a lysosomal cysteine protease . This releases the cytotoxic drug, which can then exert its effects .
Transport and Distribution
The transport and distribution of Mal-PEG4-Val-Cit-PAB-OH within cells and tissues would be mediated by the ADCs it forms part of. ADCs are designed to bind specifically to antigens on the surface of target cells, facilitating their uptake .
Subcellular Localization
Once the ADC is internalized by the target cell, the Val-Cit-PAB-OH peptide in Mal-PEG4-Val-Cit-PAB-OH is cleaved by Cathepsin B in the lysosomes . This releases the cytotoxic drug, allowing it to reach its target within the cell .
特性
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJIMAJDHMSQ-YZNIXAGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














